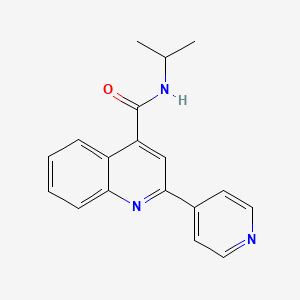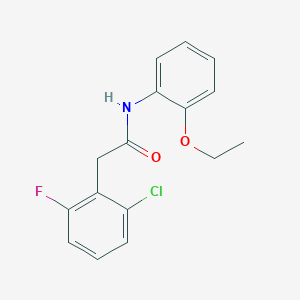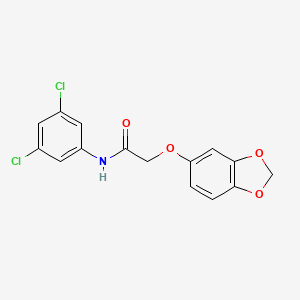![molecular formula C24H26FN3O4 B14959490 1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959490.png)
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a morpholine moiety, and a fluorophenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl group is introduced onto the pyrrolidine ring.
Attachment of the morpholine moiety: This can be done through an amide bond formation reaction, where the morpholine group is attached to the pyrrolidine ring via a carbonyl linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like oncology or neurology.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds may have slight variations in their structure, leading to differences in their chemical and biological properties.
Other pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents can be compared to highlight the unique features of this compound.
This compound’s unique combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C24H26FN3O4 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26FN3O4/c25-19-7-5-17(6-8-19)9-10-28-16-18(15-22(28)29)23(30)26-21-4-2-1-3-20(21)24(31)27-11-13-32-14-12-27/h1-8,18H,9-16H2,(H,26,30) |
Clave InChI |
CXJTZZGZZGJQNN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[morpholin-4-yl(phenyl)methyl]-4H-chromen-4-one](/img/structure/B14959413.png)
![2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14959414.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14959427.png)
![N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B14959435.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14959441.png)
![[2-(3-Methoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B14959447.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)

![2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959470.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14959477.png)

![ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B14959495.png)
![N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
